Kaempferol-7-O-neohesperidoside
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Overview
Description
Kaempferol-7-O-neohesperidoside is a flavonoid glycoside that is naturally found in various plants, including the seeds of the Litchi chinensis fruit . This compound is known for its potential health benefits, particularly its anti-cancer properties . It is a derivative of kaempferol, a well-known flavonoid, and is characterized by the presence of a neohesperidose sugar moiety attached to the kaempferol molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kaempferol-7-O-neohesperidoside typically involves the glycosylation of kaempferol with neohesperidose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which catalyze the transfer of sugar moieties to the kaempferol molecule under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to facilitate the attachment of the sugar moiety.
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification of the compound from natural sources, such as the seeds of Litchi chinensis. This process includes steps like solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC) to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Kaempferol-7-O-neohesperidoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and properties.
Scientific Research Applications
Chemistry: It is used as a reference compound in analytical studies and as a starting material for the synthesis of other flavonoid derivatives.
Industry: The compound is used in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
Kaempferol-7-O-neohesperidoside exerts its effects through multiple molecular targets and pathways:
Anti-cancer Activity: It inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis.
Anti-inflammatory Activity: It inactivates the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines like interleukin 1β and tumor necrosis factor α.
Comparison with Similar Compounds
Kaempferol-7-O-neohesperidoside is unique due to its specific glycosylation pattern. Similar compounds include:
Kaempferol-3-O-glucoside: Another glycoside of kaempferol, but with a glucose moiety instead of neohesperidose.
Quercetin-7-O-neohesperidoside: A similar flavonoid glycoside with quercetin as the aglycone.
Rutin: A glycoside of quercetin with a rutinose sugar moiety.
These compounds share similar biological activities but differ in their glycosylation patterns, which can affect their solubility, stability, and bioavailability.
Properties
IUPAC Name |
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-17(31)20(34)23(37)26(38-9)42-25-21(35)18(32)15(8-28)41-27(25)39-12-6-13(30)16-14(7-12)40-24(22(36)19(16)33)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-21,23,25-32,34-37H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJXENDZTYVXDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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